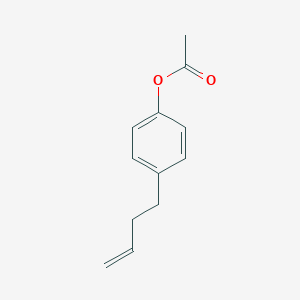

4-(4-Acetoxyphenyl)-1-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

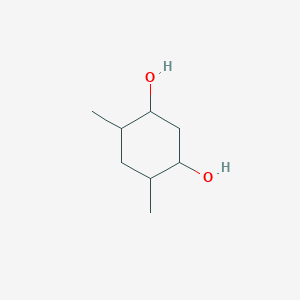

“4-(4-Acetoxyphenyl)-1-butene” is also known as “4-(3-Oxobutyl)phenyl acetate” or “4-(4-Acetoxyphenyl)-2-butanone”. It is an organic compound with the molecular formula C12H14O3 . It is used as a standard melon fly attractant .

Synthesis Analysis

The synthesis of a similar compound, “4-(4-hydroxyphenyl)butan-2-one”, involves a Friedel Crafts alkylation reaction between phenol and 4-hydroxybutan-2-one in the presence of an acid-activated Montmorillonite clay catalyst . The reaction occurs under constant stirring at a pressure of 1-15 bar and a temperature of 100-150°C for a period of about 12-24 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Acetoxyphenyl)-1-butene” include a molecular weight of 206.24, and it exists in liquid form. It has a refractive index of 1.509 (lit.), a boiling point of 123-124 °C/0.2 mmHg (lit.), and a density of 1.099 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Polymeric Applications and High Spin Concentration

Miyasaka, Yamazaki, and Nishide (2001) reported on the synthesis and oxidative polymerization of compounds related to "4-(4-Acetoxyphenyl)-1-butene", leading to the formation of new conjugated polyradicals with high spin concentration. These polymers exhibit unique color-changing properties and electrical conductivity, highlighting their potential in electronic and photonic devices M. Miyasaka, T. Yamazaki, H. Nishide, 2001.

Hydroformylation and Organic Synthesis

Chansarkar, Kelkar, and Chaudhari (2007) investigated the hydroformylation of 1,4-diacetoxy-2-butene, closely related to "4-(4-Acetoxyphenyl)-1-butene", using a water-soluble Rh complex catalyst. This study is significant for the synthesis of important intermediates, like Vitamin A, demonstrating the compound's role in facilitating complex organic synthesis processes R. Chansarkar, A. Kelkar, R. V. Chaudhari, 2007.

Synthetic Applications in Organic Chemistry

Protti, Fagnoni, Mella, and Albini (2004) explored the photochemistry of aromatic halides, leading to the generation of aryl cations and their addition to π nucleophiles. This research illustrates the versatility of related compounds in synthesizing various organic products, potentially including derivatives of "4-(4-Acetoxyphenyl)-1-butene" S. Protti, M. Fagnoni, M. Mella, A. Albini, 2004.

Material Science and Engineering

The synthesis of acetoxy- and hydroxy-terminated telechelic poly(butadiene)s using ruthenium catalysts, as researched by Bielawski, Scherman, and Grubbs (2001), demonstrates the application of "4-(4-Acetoxyphenyl)-1-butene" related compounds in creating novel polymeric materials with specific end-group functionalities C. Bielawski, O. Scherman, R. Grubbs, 2001.

Safety and Hazards

The safety data sheet for “4-(4-Acetoxyphenyl)-1-butene” indicates that it is harmful to aquatic life. It is advised to avoid release to the environment and dispose of contents/container properly. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Propiedades

IUPAC Name |

(4-but-3-enylphenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-4-5-11-6-8-12(9-7-11)14-10(2)13/h3,6-9H,1,4-5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTCYTCNSBLFKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570519 |

Source

|

| Record name | 4-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173852-01-2 |

Source

|

| Record name | 4-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)

![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)

![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)

![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)

![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)